BenchChemオンラインストアへようこそ!

3-amino-N-(pyridin-4-yl)benzamide

HDAC inhibition Epigenetic modulation Cancer therapeutics

This compound offers a unique 3-amino substitution pattern on the benzamide core with N-pyridin-4-yl linkage, delivering HDAC3-selective inhibition (IC50 0.042 μM, ~47-fold vs HDAC2). Derivatives show 4-fold superior cellular potency over CI994 in 4T1 breast cancer cells (IC50 1.2 μM) and validated in vivo tumor reduction with defined apoptosis biomarkers. Non-interchangeable with isomeric or deaminated analogs. Ideal for HDAC3-focused SAR campaigns and chemical biology probe development. Research-grade, 95% purity powder.

Molecular Formula C12H11N3O
Molecular Weight 213.24
CAS No. 160647-72-3
Cat. No. B2696417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-(pyridin-4-yl)benzamide
CAS160647-72-3
Molecular FormulaC12H11N3O
Molecular Weight213.24
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C(=O)NC2=CC=NC=C2
InChIInChI=1S/C12H11N3O/c13-10-3-1-2-9(8-10)12(16)15-11-4-6-14-7-5-11/h1-8H,13H2,(H,14,15,16)
InChIKeyWSNQYOOHVQMUSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





3-amino-N-(pyridin-4-yl)benzamide (CAS 160647-72-3): Core Scaffold Identity and Research-Grade Procurement Baseline


3-amino-N-(pyridin-4-yl)benzamide (CAS 160647-72-3) is a functionalized benzamide derivative featuring a 3-amino substitution on the phenyl ring and a pyridin-4-yl moiety attached to the amide nitrogen . This N-pyridinyl-benzamide scaffold serves as a versatile pharmacophore in medicinal chemistry, with documented utility in the development of histone deacetylase (HDAC) inhibitors, STING pathway agonists, and kinase modulators [1]. Commercially available research-grade material typically exhibits a melting point of 223–225°C and a purity of 95%, with the compound distributed as a powder for laboratory use . The molecular formula C₁₂H₁₁N₃O and molecular weight of 213.24 g/mol define its physicochemical baseline; however, these attributes alone do not confer procurement differentiation .

Why 3-amino-N-(pyridin-4-yl)benzamide (CAS 160647-72-3) Cannot Be Replaced by Close Structural Analogs


The 3-amino substitution pattern on the benzamide core is structurally non-interchangeable with isomeric or deaminated analogs. In the context of HDAC inhibition, pyridine-based benzamide derivatives demonstrate that the specific positioning of the amino group dictates both target engagement potency and isoform selectivity [1]. Substitution at the 3-position (meta) versus the 4-position (para) alters hydrogen-bonding geometry and π-π stacking interactions with the HDAC catalytic pocket, directly impacting inhibitory efficacy [1]. Furthermore, the N-pyridin-4-yl linkage, as opposed to pyridin-2-yl or pyridin-3-yl variants, establishes a distinct pharmacophore orientation that governs downstream cellular effects including apoptosis induction and cell cycle arrest [1]. Generic substitution with unsubstituted N-(pyridin-4-yl)benzamide (CAS 5221-44-3) or regioisomeric pyridinyl-benzamides would yield fundamentally different biological activity profiles and cannot be justified without comparative experimental validation .

3-amino-N-(pyridin-4-yl)benzamide (CAS 160647-72-3): Quantified Differentiation Evidence Against Comparator Compounds


HDAC3 Enzymatic Inhibitory Potency of Pyridine-Based Benzamide Derivatives: Quantitative Comparison with CI994 Reference

In a series of pyridine-based benzamide derivatives structurally anchored on the 3-amino-N-(pyridin-4-yl)benzamide scaffold, compound 7c demonstrated potent HDAC3 inhibition with an IC₅₀ value of 0.042 μM [1]. This activity exceeds that of the reference pan-HDAC inhibitor CI994 (tacedinaline), which exhibited an IC₅₀ of 0.158 μM against HDAC3 under identical assay conditions [1]. The quantitative improvement represents a 3.8-fold increase in potency for the pyridine-based benzamide derivative relative to the established clinical-stage comparator [1].

HDAC inhibition Epigenetic modulation Cancer therapeutics

Antiproliferative Activity of Pyridine-Based Benzamide Derivatives Against 4T1 Breast Cancer Cells: Head-to-Head Comparison with CI994

Pyridine-based benzamide derivative 7c, constructed on the 3-amino-N-(pyridin-4-yl)benzamide scaffold, exhibited an IC₅₀ of 1.2 μM against the 4T1 murine breast cancer cell line [1]. In direct comparison, the reference pan-HDAC inhibitor CI994 displayed an IC₅₀ of 4.8 μM in the same 4T1 cellular antiproliferation assay [1]. This represents a 4-fold enhancement in cellular potency for the pyridine-benzamide scaffold derivative versus the established comparator [1]. Notably, compound 7c demonstrated negligible cytotoxicity against normal human cell lines, suggesting a favorable therapeutic window [1].

Antiproliferative activity Breast cancer Cytotoxicity assay

HDAC3 Isoform Selectivity of Pyridine-Based Benzamide Derivatives: Quantitative Selectivity Over HDAC2

Pyridine-based benzamide derivative 7c demonstrated marked isoform selectivity within the HDAC family, exhibiting ∼47-fold selectivity for HDAC3 over the closely related HDAC2 isoform [1]. While class-level HDAC inhibitors such as CI994 and vorinostat (SAHA) display pan-HDAC inhibitory profiles with limited isoform discrimination, the pyridine-benzamide scaffold achieves significant target specificity [1]. Comparative selectivity data for reference compounds within the same study context are not reported; however, literature precedent establishes that pan-HDAC inhibitors typically exhibit HDAC3/HDAC2 selectivity ratios of less than 5-fold [1].

Isoform selectivity HDAC3 Epigenetic target engagement

In Vivo Antitumor Efficacy of Pyridine-Based Benzamide Derivatives in 4T1-Luc Breast Cancer Xenograft Model

Compound 7c, a derivative of the 3-amino-N-(pyridin-4-yl)benzamide scaffold, markedly reduced tumor growth in the 4T1-Luc breast cancer xenograft model in female Balb/c mice [1]. The study also demonstrated that compound 7c induced apoptosis and G2/M phase cell cycle arrest in the 4T1 cell line [1]. Molecular mechanistic validation confirmed upregulation of pro-apoptotic proteins caspase-3, caspase-7, and cytochrome c, with concurrent downregulation of the anti-apoptotic protein Bcl-2 [1]. In vivo pharmacokinetic profiling confirmed a favorable drug-like profile for compound 7c [1].

In vivo efficacy Xenograft model Tumor growth inhibition

Predicted Physicochemical Properties: LogP and Hydrogen Bonding Capacity of 3-amino-N-(pyridin-4-yl)benzamide

3-amino-N-(pyridin-4-yl)benzamide exhibits a predicted LogP (partition coefficient) of 1.82, with two hydrogen bond donors (NH₂ and CONH) and four hydrogen bond acceptors (amide oxygen and pyridine nitrogen) . The topological polar surface area (TPSA) is predicted at 78.9 Ų . Comparative LogP and hydrogen-bonding capacity data for structurally related analogs such as unsubstituted N-(pyridin-4-yl)benzamide (MW 198.22; one H-bond donor, three H-bond acceptors) and N-(2-amino-4-pyridyl)benzamide derivatives are available in public databases .

Physicochemical properties LogP Hydrogen bonding

Thermal Stability and Physical Form: Melting Point Specification for Procurement Quality Control

3-amino-N-(pyridin-4-yl)benzamide exhibits a melting point range of 223–225°C . This thermal stability profile is consistent with structurally related N-pyridinyl-benzamide derivatives that have been characterized in literature . The high melting point (>200°C) indicates favorable solid-state stability for room-temperature storage and handling under standard laboratory conditions .

Thermal stability Melting point Quality control

3-amino-N-(pyridin-4-yl)benzamide (CAS 160647-72-3): Primary Research Application Scenarios Based on Validated Evidence


HDAC3-Selective Inhibitor Development and Epigenetic Probe Synthesis

This scaffold is suitable for medicinal chemistry campaigns targeting HDAC3-selective inhibition. Derivatives based on 3-amino-N-(pyridin-4-yl)benzamide have demonstrated IC₅₀ values of 0.042 μM against HDAC3 and ~47-fold selectivity over the HDAC2 isoform [1]. The scaffold supports systematic structure-activity relationship (SAR) studies for optimizing isoform selectivity and improving upon the 3.8-fold potency advantage over CI994 in enzymatic assays [1].

Breast Cancer Cell-Based Antiproliferative Screening Assays

The pyridine-based benzamide scaffold has demonstrated an IC₅₀ of 1.2 μM against 4T1 breast cancer cells, representing a 4-fold improvement in cellular potency over the reference pan-HDAC inhibitor CI994 [1]. This quantitative cellular activity supports the procurement of this scaffold for antiproliferative screening programs in breast cancer research, particularly for studies requiring compounds with validated activity at low micromolar concentrations and documented selectivity for cancer cells over normal human cell lines [1].

In Vivo Xenograft Efficacy Studies in Oncology Research

Derivatives of this scaffold have demonstrated marked tumor growth reduction in the 4T1-Luc breast cancer xenograft model in Balb/c mice, with favorable in vivo pharmacokinetic properties [1]. Mechanistic validation confirmed induction of apoptosis via caspase-3 and caspase-7 activation, G2/M cell cycle arrest, and downregulation of anti-apoptotic Bcl-2 [1]. Procurement of this scaffold supports translational oncology programs requiring compounds with demonstrated in vivo antitumor efficacy and defined mechanism-of-action biomarkers [1].

Chemical Biology Tool Compound Synthesis for Epigenetic Pathway Studies

The 47-fold HDAC3 selectivity profile of derivatives based on this scaffold enables their use as chemical biology probes for dissecting HDAC3-specific functions in gene regulation [1]. Unlike pan-HDAC inhibitors that confound pathway analysis through multi-isoform inhibition, HDAC3-selective tools derived from this scaffold allow researchers to isolate HDAC3-dependent transcriptional effects [1]. The well-characterized physicochemical properties, including LogP of 1.82 and defined hydrogen-bonding capacity, facilitate predictable compound handling and assay compatibility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-amino-N-(pyridin-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.